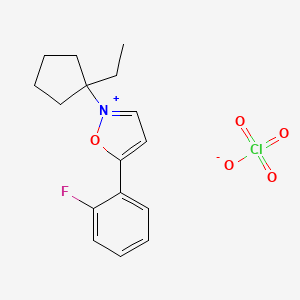
2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazolium ring, a fluorophenyl group, and an ethylcyclopentyl moiety. The presence of the perchlorate anion further adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves a multi-step process. The initial step often includes the formation of the oxazolium ring through a cyclization reaction. This is followed by the introduction of the ethylcyclopentyl and fluorophenyl groups via substitution reactions. The final step involves the addition of the perchlorate anion to form the perchlorate salt. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous monitoring of reaction parameters, and the implementation of purification techniques such as crystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazolium derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolium compounds.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxazolium derivatives, reduced oxazolium compounds, and substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The oxazolium ring is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate
- 2-(1-Ethylcyclopentyl)-5-(3-fluorophenyl)-1,2-oxazol-2-ium perchlorate
- 2-(1-Ethylcyclopentyl)-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate
Uniqueness
2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the specific positioning of the ethylcyclopentyl and fluorophenyl groups, which confer distinct chemical and biological properties. The presence of the perchlorate anion also influences its reactivity and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
918885-01-5 |
|---|---|
Formule moléculaire |
C16H19ClFNO5 |
Poids moléculaire |
359.77 g/mol |
Nom IUPAC |
2-(1-ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C16H19FNO.ClHO4/c1-2-16(10-5-6-11-16)18-12-9-15(19-18)13-7-3-4-8-14(13)17;2-1(3,4)5/h3-4,7-9,12H,2,5-6,10-11H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
YAKTVPHTDSVMQY-UHFFFAOYSA-M |
SMILES canonique |
CCC1(CCCC1)[N+]2=CC=C(O2)C3=CC=CC=C3F.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


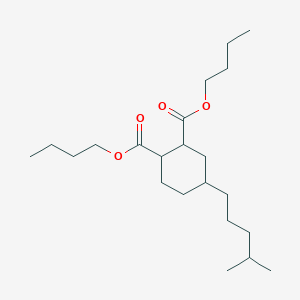
![Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane](/img/structure/B12637936.png)
![1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B12637941.png)
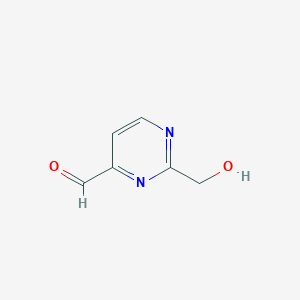
![4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B12637962.png)
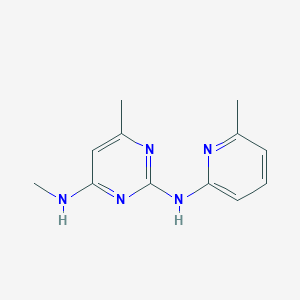
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)


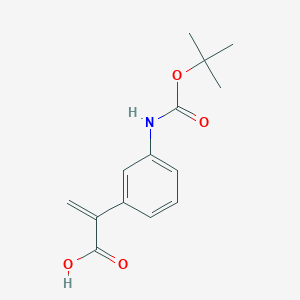
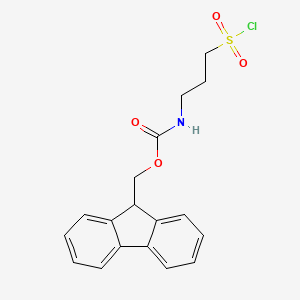
![5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12638017.png)
